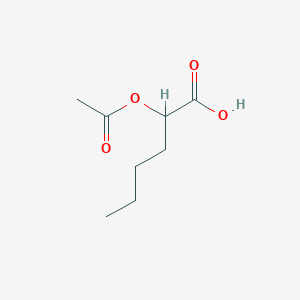

2-(Acetyloxy)hexanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

125303-54-0 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

2-acetyloxyhexanoic acid |

InChI |

InChI=1S/C8H14O4/c1-3-4-5-7(8(10)11)12-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

UNRUVTCUIPOZBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyloxy Hexanoic Acid and Analogues

Chemo-selective Esterification Approaches

Chemo-selective esterification is a vital technique for synthesizing 2-(acetyloxy)hexanoic acid, as it allows for the selective reaction of one functional group in the presence of others. This is particularly important when dealing with bifunctional molecules like 2-hydroxyhexanoic acid, which contains both a hydroxyl and a carboxylic acid group.

Fischer Esterification Modifications for Acetyloxy-Carboxylic Acid Synthesis

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. wikipedia.orgchemistrysteps.com However, the direct synthesis of this compound from 2-hydroxyhexanoic acid and acetic acid via a standard Fischer esterification is complicated by the presence of two reactive sites. To achieve the desired acetyloxy-carboxylic acid, modifications to the standard procedure are necessary.

One common strategy involves the use of protecting groups. The carboxylic acid group of 2-hydroxyhexanoic acid can be temporarily protected, often as an ester (e.g., a methyl or ethyl ester). This allows the free hydroxyl group to be acetylated with an acetylating agent. Subsequent deprotection of the carboxylic acid group yields the final product, this compound.

Another approach is to leverage reaction conditions to favor the desired reaction. The use of specific catalysts and solvents can influence the selectivity of the esterification. For instance, certain catalysts may preferentially activate the hydroxyl group for acetylation over the carboxylic acid group. organic-chemistry.org

| Catalyst and Solvent Selection | Utilizes specific catalysts and solvents to favor the acetylation of the hydroxyl group over the esterification of the carboxylic acid. | Fewer reaction steps compared to the protecting group strategy. | May result in lower selectivity and yield compared to the protecting group strategy. |

Direct Acylation of Hydroxyhexanoic Acids with Acetic Anhydride

Direct acylation of 2-hydroxyhexanoic acid with acetic anhydride is a more direct route to this compound. Acetic anhydride is a highly reactive acetylating agent that can react with both the hydroxyl and carboxylic acid groups of 2-hydroxyhexanoic acid. However, by carefully controlling the reaction conditions, such as temperature and the use of a catalyst, it is possible to achieve selective O-acylation. nih.gov

The reaction is often carried out in the presence of a base, which can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the desired O-acylation. Alternatively, acidic conditions can be employed to protonate the carbonyl group of the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group. nih.gov

Table 2: Influence of Catalysts on Direct Acylation

| Catalyst | Role | Expected Outcome |

|---|---|---|

| Base (e.g., Pyridine) | Deprotonates the hydroxyl group, increasing its nucleophilicity. | Favors O-acylation. |

| Acid (e.g., Sulfuric Acid) | Protonates the carbonyl group of acetic anhydride, increasing its electrophilicity. | Can promote both O- and N-acylation in amino acids, but in this case, it enhances the reactivity of the anhydride. |

A study on the acetylation of lactic acid, a similar alpha-hydroxy acid, demonstrated a method involving the removal of water from the lactic acid solution followed by reaction with acetic anhydride in the presence of acetic acid. google.com This approach could potentially be adapted for the synthesis of this compound.

Enzyme-Catalyzed Acylation in Stereoselective Synthesis

Enzymatic catalysis offers a highly selective and environmentally friendly approach to the synthesis of this compound. mdpi.com Lipases are a class of enzymes that are particularly effective at catalyzing acylation reactions. They can exhibit high levels of chemo-, regio-, and stereoselectivity, which is particularly advantageous when a specific stereoisomer of this compound is desired. mdpi.com

In this method, 2-hydroxyhexanoic acid is treated with an acyl donor, such as vinyl acetate (B1210297) or acetic anhydride, in the presence of a lipase (B570770). The enzyme specifically catalyzes the transfer of the acetyl group to the hydroxyl group of the 2-hydroxyhexanoic acid. The reaction is typically carried out in an organic solvent to minimize side reactions and facilitate product recovery.

One of the key advantages of this method is the ability to perform kinetic resolution of a racemic mixture of 2-hydroxyhexanoic acid. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. This allows for the separation of the two enantiomers, yielding enantiomerically pure this compound and unreacted 2-hydroxyhexanoic acid.

Electrochemical Synthesis Strategies for Acetoxy-Amino Acid Derivatives and Related Structures

Electrochemical methods provide a green and efficient alternative for the synthesis of α-hydroxy acids and their derivatives. acs.orgresearchgate.net These techniques utilize electrical energy to drive chemical reactions, often avoiding the need for harsh reagents. researchgate.net While direct electrochemical synthesis of this compound is not widely reported, the principles can be applied to the synthesis of the precursor, 2-hydroxyhexanoic acid, and related acetoxy-amino acid derivatives.

One approach is the electrocarboxylation of an appropriate aldehyde or ketone. acs.org This involves the electrochemical reduction of a carbonyl compound in the presence of carbon dioxide to form an α-hydroxy carboxylic acid. tandfonline.comsemanticscholar.org For the synthesis of 2-hydroxyhexanoic acid, the starting material would be hexanal. The reaction is typically carried out in an undivided cell with a sacrificial anode, such as magnesium, and a platinum cathode. tandfonline.com

Furthermore, electrochemical methods have been developed for the synthesis of amino acids from biomass-derivable α-keto acids. rsc.org This highlights the potential for electrosynthesis in creating complex organic molecules from renewable feedstocks.

Derivatization from Hexanoic Acid Precursors

Another synthetic route to this compound involves the derivatization of hexanoic acid. This approach typically involves the introduction of a functional group at the alpha-position of the hexanoic acid, which can then be converted to the desired acetyloxy group.

Alpha-Substitution Reactions on Hexanoic Acid Derivatives

Alpha-substitution reactions are a cornerstone of organic synthesis, allowing for the functionalization of the carbon atom adjacent to a carbonyl group. wikipedia.orglibretexts.orgyoutube.com A common strategy for the synthesis of this compound from hexanoic acid involves a two-step process.

First, hexanoic acid is subjected to an alpha-halogenation reaction, such as the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.comkhanacademy.org This reaction introduces a bromine atom at the alpha-position, yielding 2-bromohexanoic acid. The reaction is typically carried out using bromine and a catalytic amount of phosphorus tribromide.

In the second step, the 2-bromohexanoic acid undergoes a nucleophilic substitution reaction with an acetate salt, such as sodium acetate. The acetate ion displaces the bromide ion, forming this compound.

Table 3: Key Steps in Derivatization from Hexanoic Acid

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Alpha-Halogenation (HVZ Reaction) | Hexanoic acid, Br₂, PBr₃ (catalytic) | 2-Bromohexanoic acid |

| 2 | Nucleophilic Substitution | 2-Bromohexanoic acid, Sodium Acetate | this compound |

This method provides a reliable route to this compound from a readily available starting material.

Oxidative Pathways to Introduce Acetyloxy Groups

The introduction of an acetyloxy group at the α-position of a carboxylic acid or its precursor can be achieved through oxidative pathways. These methods often involve the reaction of an enol or enolate equivalent with an oxidizing agent in the presence of an acetate source. While direct oxidative α-acetyloxylation of hexanoic acid is challenging, these pathways are typically applied to activated precursors like α-hydroxy ketones or 1,3-dicarbonyl compounds. mdpi.comorganic-chemistry.org

One established approach involves the use of hypervalent iodine reagents, such as iodosobenzene diacetate (PhI(OAc)₂), or a combination of an iodine source and an oxidant. For instance, the direct α-acyloxylation of 1,3-dicarbonyl compounds with carboxylic acids can be mediated by iodosobenzene. organic-chemistry.org A similar strategy could be envisioned for the ester of 2-oxohexanoic acid.

Another classical method for α-acyloxylation of ketones involves oxidative coupling with metal acetates like lead tetraacetate (Pb(OAc)₄) or manganese(III) acetate (Mn(OAc)₃). mdpi.com These reagents can react with the enol form of a carbonyl compound to install an acetyloxy group. The application to 2-oxohexanoic acid would yield the precursor to this compound after subsequent reduction of the ketone or hydrolysis of an ester.

More contemporary, metal-free methods have also been developed. For example, the α-acetoxylation of ketones can be catalyzed by iodobenzene using acetic anhydride and hydrogen peroxide as the oxidant, offering an economical route to α-acetoxy ketones. organic-chemistry.org

| Oxidative Method | Typical Reagents | Applicable Precursor | Key Feature |

|---|---|---|---|

| Hypervalent Iodine Oxidation | PhI(OAc)₂, Iodosobenzene/Oxidant | 1,3-Dicarbonyl compounds, Ketones | Mild, metal-free options available. organic-chemistry.org |

| Metal Acetate Oxidation | Pb(OAc)₄, Mn(OAc)₃ | Ketones, Enols | Classical method for α-acyloxylation. mdpi.com |

| Catalytic Iodobenzene | Iodobenzene, Ac₂O, H₂O₂ | Ketones | Economical and effective. organic-chemistry.org |

Formation of Acetyloxy-Ketenes from Carboxylic Acids

The formation of ketenes from carboxylic acids is typically achieved through high-temperature dehydration. google.com This process involves the elimination of a molecule of water. For instance, low molecular weight ketenes can be produced by the thermal pyrolysis of carboxylic acids at temperatures between 600–800°C. google.com The generation of an acetyloxy-ketene from this compound would theoretically follow a similar pyrolytic pathway, eliminating water to form 1-(acetyloxy)pent-1-ene-1-one.

However, the synthesis and isolation of such substituted ketenes are challenging due to their high reactivity. Ketenes are powerful acylating agents and readily participate in cycloadditions and reactions with nucleophiles. google.com The presence of the acetyloxy group could further influence the stability and reactivity of the ketene intermediate.

Catalytic methods for ketene formation have been developed using solid catalysts, such as silica, at temperatures of 400–900°C for aliphatic carboxylic acids. google.com Applying this to this compound would require careful control of reaction conditions to favor ketene formation over decomposition or other side reactions. The ketene, once formed, would serve as a highly reactive intermediate for further chemical transformations.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial for applications where a single enantiomer is required. This is typically accomplished by starting with or creating an enantiomerically pure precursor, 2-hydroxyhexanoic acid, followed by a simple acylation step.

Lipase-Catalyzed Asymmetric Acylation for Enantiomeric Control

Enzymatic methods, particularly those employing lipases, offer a powerful strategy for the kinetic resolution of racemic 2-hydroxyhexanoic acid. mdpi.com Lipases can selectively catalyze the acylation of one enantiomer of an alcohol, leaving the other enantiomer unreacted. mdpi.commdpi.com

In a typical resolution process, racemic 2-hydroxyhexanoic acid is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme will preferentially acylate one enantiomer (e.g., the (R)-enantiomer) to form (R)-2-(acetyloxy)hexanoic acid, while the (S)-2-hydroxyhexanoic acid remains largely unreacted. At approximately 50% conversion, both the acylated product and the remaining starting material can be isolated in high enantiomeric excess. scispace.comrug.nl The choice of lipase, solvent, and acyl donor can significantly impact the efficiency and enantioselectivity of the resolution. researchgate.net

| Lipase Source | Common Acyl Donor | Principle of Method | Products |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Enantioselective O-acylation | Enantioenriched this compound and unreacted 2-hydroxyhexanoic acid. |

| Pseudomonas cepacia Lipase (PCL) | Vinyl butanoate | Kinetic Resolution | Provides access to both enantiomers of the precursor alcohol. researchgate.net |

| Porcine Pancreas Lipase (PPL) | Vinyl acetate | Enantioselective esterification | Can exhibit opposite stereoselectivity to other lipases. mdpi.com |

Asymmetric Hydrogenation Routes to Optically Active Hydroxy Acids as Intermediates

Asymmetric hydrogenation of α-keto acids represents one of the most efficient methods for producing optically active α-hydroxy acids. rsc.orgnih.gov This approach involves the reduction of 2-oxohexanoic acid using molecular hydrogen and a chiral transition metal catalyst. The resulting enantiomerically enriched 2-hydroxyhexanoic acid can then be easily converted to this compound by standard acylation.

Catalysts for this transformation are typically based on rhodium, ruthenium, or iridium complexed with chiral phosphine ligands. researchgate.netajchem-b.com For example, iridium catalysts bearing chiral SpiroPAP ligands have been shown to be highly efficient for the direct asymmetric hydrogenation of α-keto acids, achieving excellent enantioselectivities (up to 99% ee) and high turnover numbers under mild conditions. researchgate.net This method is attractive for its high atom economy and the ability to produce the desired enantiomer of the α-hydroxy acid directly. nih.gov

| Catalyst System (Metal/Ligand) | Substrate | Key Outcome | Reference |

|---|---|---|---|

| Iridium/SpiroPAP | α-Keto acids | Excellent enantioselectivities (up to 99.2% ee) and high turnover numbers. | researchgate.net |

| Rhodium/TangPhos | β-(Acylamino)acrylates | High enantioselectivities (up to 99.6%) for precursors to β-amino acids, demonstrating the power of chiral phosphine ligands. | nih.gov |

| Ruthenium/Diamine-Diphosphine | Ketones | A versatile system for a wide range of ketones, applicable to α-keto esters. | nih.gov |

Chiral Auxiliary Strategies in Acetyloxyhexanoic Acid Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a subsequent reaction diastereoselectively. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, could be attached to a two-carbon acyl unit to form a chiral imide. wikipedia.org The α-proton of this imide can be deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with a butyl halide (e.g., butyl iodide). The stereochemistry of the alkylation is directed by the chiral auxiliary, leading to the formation of a new stereocenter with high control.

Following the alkylation, the chiral auxiliary is cleaved under mild conditions to release the enantiomerically enriched hexanoic acid derivative, typically the corresponding 2-hydroxyhexanoic acid or the acid itself. nih.govwilliams.edu Subsequent acylation provides the target (R)- or (S)-2-(acetyloxy)hexanoic acid. This method is highly reliable and predictable, making it a powerful tool for accessing enantiomerically pure carboxylic acids. williams.edu

Chemical Reactivity and Mechanistic Investigations of 2 Acetyloxy Hexanoic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(acetyloxy)hexanoic acid is susceptible to nucleophilic acyl substitution, a fundamental class of reactions for the synthesis of various carboxylic acid derivatives. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity, followed by an attack by a nucleophile.

Common transformations include esterification and amidation. For instance, in the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. Similarly, reaction with an amine, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the corresponding amide.

The presence of the adjacent acetyloxy group can influence the reaction rates and yields. Electronically, the electronegative oxygen of the acetyloxy group can exert a mild electron-withdrawing inductive effect, potentially increasing the electrophilicity of the carboxyl carbon. However, steric hindrance from the acetyloxy group may also play a role, possibly impeding the approach of bulky nucleophiles.

Table 1: Representative Nucleophilic Acyl Substitution Reactions of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-(acetyloxy)hexanoate | Fischer Esterification |

| This compound | Thionyl chloride (SOCl₂) | 2-(Acetyloxy)hexanoyl chloride | Acyl Chloride Formation |

| This compound | Benzylamine, EDC | N-Benzyl-2-(acetyloxy)hexanamide | Amidation |

Ester Hydrolysis Mechanisms of the Acetyloxy Group

The acetyloxy group of this compound can be hydrolyzed to reveal the corresponding α-hydroxy acid, 2-hydroxyhexanoic acid. This transformation can be achieved under acidic, basic, or enzymatic conditions, each proceeding through a distinct mechanism.

Under acidic conditions, the hydrolysis of the ester is initiated by the protonation of the carbonyl oxygen of the acetyloxy group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of acetic acid to yield 2-hydroxyhexanoic acid. This reaction is reversible, and the position of the equilibrium is dependent on the concentration of water.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyloxy group. This addition-elimination sequence leads to the formation of 2-hydroxyhexanoic acid and an acetate (B1210297) salt. The reaction is generally faster and more efficient than acid-catalyzed hydrolysis. The mechanism involves a tetrahedral intermediate, and the rate is dependent on the concentration of both the ester and the base.

Enzymatic hydrolysis offers a mild and often highly selective method for the deacetylation of this compound. Esterases and lipases are commonly employed for this purpose, and they can exhibit high degrees of enantioselectivity, making them valuable tools for the kinetic resolution of racemic mixtures of α-acyloxy esters.

The catalytic mechanism of these enzymes typically involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the alcohol (2-hydroxyhexanoic acid) and an acyl-enzyme intermediate. This intermediate is subsequently hydrolyzed by water to regenerate the free enzyme and release acetic acid. The enantioselectivity arises from the differential fit of the two enantiomers of the substrate into the chiral active site of the enzyme.

Table 2: Comparison of Hydrolysis Mechanisms for the Acetyloxy Group

| Hydrolysis Type | Key Reagent(s) | Key Intermediate | Reversibility |

| Acid-Catalyzed | H₃O⁺ | Protonated carbonyl | Reversible |

| Base-Catalyzed | OH⁻ | Tetrahedral alkoxide | Irreversible |

| Enzymatic | Esterase/Lipase (B570770), H₂O | Acyl-enzyme intermediate | Irreversible (in practice) |

Intramolecular Cyclization and Lactonization Pathways

While direct lactonization of this compound is not a primary reaction pathway due to the stability of the six-membered ring that would be formed, related intramolecular reactions can be envisaged under specific conditions. For instance, upon hydrolysis of the acetyloxy group to a hydroxyl group, the resulting 2-hydroxyhexanoic acid could potentially undergo lactonization. However, the formation of a six-membered ring lactone (a δ-lactone) from a 2-hydroxy acid is less favorable than the formation of five-membered ring lactones (γ-lactones) from 4-hydroxy acids.

More relevant is the potential for intramolecular acyl migration. Under certain conditions, the acetyl group could potentially migrate from the hydroxyl group to the carboxyl group, forming a mixed anhydride. This process is more commonly observed in peptide and depsipeptide chemistry but highlights the potential for intramolecular interactions between the two functional groups.

Alpha-Carbon Reactivity in Hexanoic Acid Derivatives

The alpha-carbon of hexanoic acid and its derivatives is a key site for chemical modification. The acidity of the alpha-proton is enhanced by the electron-withdrawing effect of the adjacent carboxyl group, facilitating the formation of an enolate ion upon treatment with a suitable base.

While the presence of the acetyloxy group in this compound complicates direct enolization at the alpha-position due to the lack of an alpha-proton on the carboxyl-bearing carbon, the principles of alpha-carbon reactivity are crucial for understanding the chemistry of related hexanoic acid derivatives. For instance, in hexanoic acid itself or its esters, the alpha-carbon can be readily halogenated, alkylated, or undergo aldol-type condensation reactions via its enolate.

For example, in the Hell-Volhard-Zelinsky reaction, a carboxylic acid with an α-hydrogen can be halogenated at the alpha-position using a phosphorus halide and a halogen. While not directly applicable to this compound, this reaction underscores the general reactivity of the alpha-position in related structures.

Metal Complexation Chemistry and Ligand Properties

The carboxylate group of this compound can act as a versatile ligand, coordinating with a wide range of metal ions to form stable complexes. This ability is fundamental to its potential role in various catalytic and material science applications.

Carboxylic acids, upon deprotonation to carboxylates, are classic oxygen-donor ligands in coordination chemistry. They can coordinate to metal centers in several modes, including monodentate, bidentate (chelating or bridging), and more complex arrangements. The specific coordination mode depends on factors such as the nature of the metal ion, the steric and electronic properties of the carboxylic acid, the solvent, and the presence of other ligands.

For instance, aliphatic hydroxamic acids, which are structurally related to carboxylic acids, have been shown to form complexes with Fe(II), Fe(III), Ni(II), Cu(II), and Zn(II). Similarly, 2-ethylhexanoic acid is well-known for its ability to form lipophilic coordination complexes with a variety of metals, including cobalt, tin, and aluminum. These complexes are not typically simple ionic salts but are neutral coordination compounds, often with structures analogous to metal acetates. Given these precedents, this compound is expected to form similar complexes, with the carboxylate group binding to metal cations. The presence of the acetyloxy group at the α-position may influence the steric environment around the coordinating carboxylate, potentially affecting the stability and structure of the resulting metal complex.

Metal carboxylates are widely employed as catalysts in industrial and synthetic chemistry. The lipophilic nature imparted by the alkyl chain of ligands like 2-ethylhexanoate (B8288628) renders the metal complexes soluble in non-polar organic solvents, which is advantageous for many catalytic processes in polymer and organic synthesis.

Polymerization: A prominent example is the use of tin(II) 2-ethylhexanoate (also known as stannous octoate) as a catalyst for the ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polymers like polylactic acid (PLA). The catalyst initiates the polymerization, influencing the reaction rate and the properties of the resulting polymer. Complexes of this compound with metals like tin could potentially exhibit similar catalytic activity in polymerization reactions.

Oxidation: Metal complexes of carboxylic acids also function as oxidation catalysts, often referred to as "driers" in the context of coatings and inks. Cobalt(II) bis(2-ethylhexanoate), for example, is used as a drying agent for alkyd resins, where it catalyzes the oxidative cross-linking of the polymer chains. The specific carboxylate ligand helps to solubilize the metal catalyst in the organic medium. It is plausible that cobalt or other transition metal complexes of 2-(acetyloxy)hexanoic

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(acetyloxy)hexanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Key predicted resonances for this compound include a singlet for the methyl protons of the acetyl group, a triplet for the terminal methyl group of the hexanoic acid chain, and a series of multiplets for the methylene protons along the carbon chain. The proton at the C2 position, being adjacent to both the carboxylic acid and the acetyloxy group, is expected to be shifted significantly downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 | 4.8 - 5.0 | Triplet | 1H |

| H-3 | 1.7 - 1.9 | Multiplet | 2H |

| H-4 | 1.2 - 1.4 | Multiplet | 2H |

| H-5 | 1.2 - 1.4 | Multiplet | 2H |

| H-6 | 0.8 - 1.0 | Triplet | 3H |

| Acetyl CH₃ | 2.0 - 2.2 | Singlet | 3H |

| Carboxyl OH | 10.0 - 12.0 | Broad Singlet | 1H |

Note: Predicted values are based on established chemical shift ranges for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, sp³-hybridized).

The predicted spectrum would show signals for the two carbonyl carbons (one from the carboxylic acid and one from the ester), the carbon atom at the C2 position attached to the acetyloxy group, the methyl carbon of the acetyl group, and the carbons of the hexyl chain.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175 - 185 |

| C=O (Ester) | 170 - 175 |

| C-2 | 70 - 75 |

| C-3 | 30 - 35 |

| C-4 | 25 - 30 |

| C-5 | 20 - 25 |

| C-6 | 10 - 15 |

| Acetyl CH₃ | 20 - 25 |

Note: Predicted values are based on established chemical shift ranges for similar functional groups.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the protons along the hexanoic acid chain by tracing the connectivity from the H-2 proton to the terminal H-6 protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~4.9 ppm would show a correlation to the carbon signal at ~72 ppm, confirming the C-2 and H-2 assignment.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity of functional groups. For instance, correlations would be expected between the acetyl protons and the ester carbonyl carbon, as well as between the H-2 proton and the carboxylic acid carbonyl carbon.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and for confirming its identity.

In a typical GC-MS analysis, the compound is vaporized and separated from any impurities on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound. The fragmentation pattern of this compound would likely involve characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group and the entire carboxyl group. Esters often undergo cleavage alpha to the carbonyl group and can also exhibit McLafferty rearrangements.

Plausible Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Description |

| 174 | [M]⁺ | Molecular Ion |

| 115 | [M - COOH - H]⁺ | Loss of the carboxyl group and a hydrogen |

| 73 | [C₄H₉]⁺ | Butyl cation from cleavage of the hexyl chain |

| 60 | [CH₃COOH]⁺ | Acetic acid fragment from McLafferty rearrangement |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Note: These are plausible fragmentation patterns based on the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₁₄O₄), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₁₅O₄⁺ | 175.0965 |

| [M+Na]⁺ | C₈H₁₄O₄Na⁺ | 197.0784 |

Note: These values are calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the intact molecule of this compound would first be ionized to form a precursor ion, such as [M+H]⁺ (protonated) or [M-H]⁻ (deprotonated). This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions.

For this compound (molar mass: 174.19 g/mol ), the fragmentation in positive ion mode would likely involve characteristic losses related to its ester and carboxylic acid groups. Common fragmentation pathways for similar fatty acid derivatives include the loss of neutral molecules. nih.gov Expected fragmentation patterns would include:

Loss of the acetyl group: A primary fragmentation would likely be the cleavage of the ester bond, resulting in the loss of an acetyl group (CH₃CO) or acetic acid (CH₃COOH).

Cleavage of the alkyl chain: Fragmentation along the hexanoic acid carbon chain would produce a series of ions differing by 14 Da (the mass of a CH₂ group). nih.gov

Decarboxylation: The loss of the carboxylic acid group as CO₂ is another common fragmentation pathway for this class of compounds.

A theoretical fragmentation table for the [M+H]⁺ ion of this compound is presented below.

| Precursor Ion (m/z) | Theoretical Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 175.1 | 115.1 | C₂H₄O₂ (acetic acid) | Protonated hexenoic acid |

| 175.1 | 133.1 | C₂H₂O (ketene) | Protonated hydroxy-hexanoic acid |

| 175.1 | 129.1 | H₂O + CO (water and carbon monoxide) | Alkyl fragment |

This table is based on theoretical fragmentation patterns and not on experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The spectrum for this compound is expected to show characteristic peaks for both the carboxylic acid and the ester functional groups.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.org

C=O Stretch (Ester and Carboxylic Acid): Two distinct carbonyl (C=O) stretching bands are expected. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the carboxylic acid C=O stretch appears at a slightly lower frequency, around 1700-1725 cm⁻¹. libretexts.orglibretexts.org

C-O Stretch: Strong stretching vibrations for the C-O bonds of both the ester and carboxylic acid groups would be visible in the 1000-1300 cm⁻¹ region. libretexts.org

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the alkyl chain would appear just below 3000 cm⁻¹.

Table of Predicted FTIR Peaks for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |

| C-H Stretch | Alkyl Chain | 2850-2960 | Medium-Strong |

| C=O Stretch | Ester | ~1740 | Strong |

| C=O Stretch | Carboxylic Acid | ~1710 | Strong |

| C-O Stretch | Ester & Carboxylic Acid | 1000-1300 | Strong |

This table is predictive, based on characteristic frequencies for the respective functional groups. libretexts.orglibretexts.org

Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would complement FTIR data.

Expected Raman shifts would include:

C=O Stretch: The carbonyl stretches of the ester and carboxylic acid groups would also be visible, typically in the 1600-1800 cm⁻¹ range, though they are often weaker in Raman than in IR. researchgate.net

C-H Bending and Stretching: The various C-H bonds in the alkyl chain would produce distinct signals in the 1300-1500 cm⁻¹ (bending) and 2800-3000 cm⁻¹ (stretching) regions. researchgate.net

C-C Stretch: The carbon-carbon single bond vibrations of the backbone would be observable in the 800-1200 cm⁻¹ fingerprint region.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components from a mixture prior to their detection and quantification.

Gas chromatography is a technique used to separate volatile and thermally stable compounds. For GC analysis, the carboxylic acid group of this compound typically requires derivatization to increase its volatility and improve peak shape. nih.govmdpi.com Common derivatization methods include esterification (e.g., to form a methyl or ethyl ester) or silylation. elsevierpure.com

Once derivatized, the compound is injected into the GC, where it is vaporized and carried by an inert gas through a column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time—the time it takes for the compound to travel through the column—is a key parameter for identification. Given its structure as a C6 fatty acid derivative, it would be expected to elute at a moderate retention time on a standard non-polar or mid-polar GC column. creative-proteomics.com

Typical GC Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused-silica capillary (e.g., DB-5ms, HP-INNOWax) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp ~50-100 °C, ramped to 250-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table represents general conditions for analyzing derivatized short-chain fatty acids and is not specific to this compound. nih.govelsevierpure.com

Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly higher resolving power than single-column GC, making it ideal for analyzing complex mixtures. In GCxGC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation.

While no specific applications of GCxGC for this compound have been documented, the technique is well-suited for the detailed analysis of fatty acid derivatives in complex biological or environmental samples. The first dimension separation could be based on boiling point (using a non-polar column), while the second dimension could separate compounds based on polarity. This would allow this compound to be effectively separated from other similar short-chain fatty acids or lipids.

Liquid Chromatography (LC) for Non-Volatile Derivatives

The analysis of non-volatile derivatives such as this compound is effectively achieved using liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS). Due to the polarity and low volatility of many short-chain fatty acids and their derivatives, LC is often preferred over gas chromatography. However, the analysis of these compounds by reversed-phase LC can be challenging due to their poor retention on conventional C18 columns and weak ionization efficiency in mass spectrometry. nih.govplos.org To overcome these challenges, chemical derivatization is a frequently employed strategy to enhance chromatographic separation and detection sensitivity. nih.govplos.orgsciex.com

One common derivatization agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group to form a stable hydrazone. nih.govfrontiersin.orgnih.govmdpi.com This derivatization not only improves the hydrophobicity of the analyte, leading to better retention on a reversed-phase column, but also significantly enhances the ionization efficiency in negative electrospray ionization (ESI) mode for mass spectrometric detection. nih.govnih.gov An alternative derivatization agent is aniline, which also improves the chromatographic properties and allows for detection in positive ESI mode. plos.orgnih.gov

A typical LC-MS/MS method for the analysis of a derivatized short-chain fatty acid like this compound would involve the following steps:

Sample Preparation and Derivatization: The sample containing this compound is reacted with a derivatizing agent such as 3-NPH in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as pyridine (B92270). nih.govfrontiersin.orgnih.gov

Chromatographic Separation: The derivatized analyte is then separated on a reversed-phase column, such as a C18 column. nih.govfrontiersin.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used to achieve optimal separation. nih.govfrontiersin.org

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. sciex.comnih.govfrontiersin.org

The table below illustrates a hypothetical set of parameters for an LC-MS/MS analysis of this compound derivatized with 3-NPH.

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | [M-H]⁻ of derivatized analyte → Fragment ion |

This table presents a hypothetical but representative set of LC-MS/MS parameters for the analysis of 3-NPH derivatized this compound, based on established methods for similar short-chain fatty acids.

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial for chiral molecules, and chiral chromatography is a powerful technique for this purpose. This compound contains a chiral center at the second carbon atom, and therefore exists as two enantiomers. The separation of these enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).

The selection of the appropriate CSP is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® columns), are widely used for the separation of a broad range of chiral compounds, including carboxylic acids. researchgate.net For acidic compounds, anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, can also be highly effective. chiraltech.com

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to different retention times. The choice of the mobile phase is also important and can significantly influence the separation. For normal-phase chiral chromatography, a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol is commonly used. researchgate.net

There are two main approaches for the chiral resolution of a racemic mixture:

Direct Separation: The racemic mixture is directly injected onto a chiral column, and the enantiomers are separated based on their differential interactions with the CSP. tcichemicals.com

Indirect Separation: The racemic mixture is first reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral column. tcichemicals.comlibretexts.org

The table below provides a hypothetical example of the chiral separation of the enantiomers of this compound using a Chiralpak® AD-H column in normal-phase mode.

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table illustrates a hypothetical but plausible set of conditions and expected results for the chiral HPLC separation of this compound enantiomers, based on typical methods for resolving acidic chiral compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure and energetics that govern the behavior of 2-(Acetyloxy)hexanoic acid.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Table 1: Predicted Parameters from DFT Calculations on Analogous Carboxylic Acids

| Parameter | Predicted Information for this compound (by analogy) |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Mulliken Charges | Provides insight into the charge distribution across the atoms. |

Conformational Analysis of this compound

The conformational landscape of this compound is expected to be complex due to the rotational freedom around several single bonds. A thorough conformational analysis, which could be performed using quantum chemical methods, would identify the low-energy conformers and the energy barriers between them. Studies on similar molecules, such as acetic acid and perfluoropropionic acid, have revealed the existence of multiple stable conformers (e.g., syn and anti arrangements of the carboxyl group) and have quantified their relative energies. mdpi.comresearchgate.net Such an analysis for this compound would be essential for understanding its three-dimensional structure and how it influences its physical and biological properties.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of this compound in a dynamic environment, such as in solution. While specific MD simulations for this compound have not been reported, studies on hexanoic acid and other fatty acids demonstrate the utility of this technique. nih.govnih.govlookchem.com MD simulations can provide detailed information on the conformational sampling, intramolecular hydrogen bonding, and interactions with solvent molecules. Such simulations would be invaluable for understanding how the molecule behaves in a biological context, for example, its interactions with cell membranes or proteins.

In Silico Prediction of Reactivity and Mechanistic Pathways

In silico methods are increasingly used to predict the reactivity of molecules and to elucidate potential reaction mechanisms. epa.govresearchgate.net For this compound, these methods could be applied to predict its susceptibility to hydrolysis, oxidation, and other metabolic transformations. Computational tools can model reaction pathways and calculate activation energies, providing insights into the kinetics and thermodynamics of various reactions. This predictive capability is particularly valuable in the early stages of drug discovery and development for identifying potentially reactive metabolites.

Structure-Activity Relationship (SAR) Modeling for Mechanistic Insights

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. While no specific SAR studies for this compound were identified, the principles of SAR are broadly applicable. For a series of related alpha-acyloxy carboxylic acids, SAR models could be developed to understand how variations in the acyl and alkyl chains affect a particular biological endpoint.

Ligand-Receptor Interaction Prediction for Related Compounds

Computational docking is a key component of SAR modeling that predicts the binding mode and affinity of a ligand to a biological target. For compounds structurally related to this compound, docking studies could be used to predict their interactions with specific receptors or enzymes. For instance, studies on short-chain fatty acids have used in silico docking to investigate their interactions with histone deacetylases. This approach provides valuable mechanistic insights into how these molecules exert their biological effects at a molecular level.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Acetoxybenzoic acid |

| Acetic acid |

| Perfluoropropionic acid |

Predictive Modeling for Environmental Fate Parameters

In the absence of extensive empirical data, computational models provide crucial initial assessments of a chemical's potential environmental behavior. For this compound, predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) models, offers insights into its likely distribution, persistence, and bioaccumulation potential. These models leverage the chemical structure of a compound to estimate its environmental fate parameters.

Leading tools in this domain include the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ and the OPEn structure-activity/property Relationship App (OPERA) models, the results of which are often accessible through the EPA's CompTox Chemicals Dashboard. epa.govepa.gov These platforms analyze a molecule's structural fragments to predict key environmental endpoints.

For this compound (CAS Registry Number: 125303-54-0), the following environmental fate parameters have been estimated using these predictive models.

Predicted Environmental Fate Parameters

The subsequent data tables summarize the predicted values for key environmental fate and transport properties of this compound. These values are computationally derived and serve as estimations to guide further investigation.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Unit | Model |

| Octanol-Water Partition Coefficient (log Kₒw) | 1.89 | Log unit | OPERA |

| Water Solubility | 8840 | mg/L | OPERA |

| Henry's Law Constant | 2.06 x 10⁻⁷ | atm-m³/mol | OPERA |

| Vapor Pressure | 0.002 | mmHg | OPERA |

Table 2: Predicted Environmental Persistence

| Parameter | Predicted Value | Unit | Model |

| Biodegradation Half-Life | Weeks | - | OPERA |

| Atmospheric Hydroxylation Half-Life (AOH) | 26.63 | Hours | OPERA |

Table 3: Predicted Bioaccumulation and Transport

| Parameter | Predicted Value | Unit | Model |

| Bioconcentration Factor (BCF) | 3.16 | L/kg | OPERA |

| Soil Adsorption Coefficient (Kₒc) | 24.3 | L/kg | OPERA |

Detailed Research Findings:

The predictive models suggest that this compound has a relatively low potential for bioaccumulation, as indicated by the low predicted bioconcentration factor (BCF). The octanol-water partition coefficient (log Kₒw) of 1.89 suggests a moderate affinity for fatty tissues over water, but not to a degree that would typically lead to significant bioaccumulation in aquatic organisms.

In terms of environmental persistence, the models predict a biodegradation half-life on the order of weeks. This suggests that the compound is not readily biodegradable but is also not expected to be highly persistent in the environment. The atmospheric hydroxylation half-life of 26.63 hours indicates a relatively rapid degradation in the atmosphere through reaction with hydroxyl radicals.

The predicted water solubility of 8840 mg/L indicates that this compound is highly soluble in water. This, combined with a low soil adsorption coefficient (Kₒc) of 24.3 L/kg, suggests that the compound will be highly mobile in soil and is likely to partition primarily to the water compartment in the environment. The low Henry's Law constant further supports its tendency to remain in water rather than volatilize into the air.

It is important to note that these are in silico predictions and should be used for screening-level assessment. Experimental validation is necessary to confirm these predicted environmental fate parameters.

Biological and Enzymatic Transformations of 2 Acetyloxy Hexanoic Acid

Biocatalytic Synthesis and Derivatization

Biocatalysis presents a powerful approach for the synthesis and modification of chiral molecules like 2-(acetyloxy)hexanoic acid, offering high selectivity under mild reaction conditions. nih.gov Enzymes, particularly lipases, are frequently employed due to their stability in organic solvents and their ability to catalyze transformations with remarkable regio- and enantioselectivity without the need for cofactors. nih.gov

The stereoselective synthesis of specific enantiomers of this compound can be effectively achieved through enzymatic kinetic resolution. Lipases are the most prominent biocatalysts for this purpose, capable of discriminating between the enantiomers of a racemic mixture. nih.gov The primary strategies involve the enantioselective acylation of a precursor, 2-hydroxyhexanoic acid, or the enantioselective hydrolysis (deacylation) of racemic this compound.

In a typical kinetic resolution process using acylation, a racemic mixture of 2-hydroxyhexanoic acid is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). scispace.com The enzyme will preferentially acylate one enantiomer, leaving the unreacted enantiomer of 2-hydroxyhexanoic acid and the acylated product, this compound, in the mixture. For example, lipase from Candida antarctica (CALB) is widely recognized for its high selectivity in such reactions. nih.govscispace.com Conversely, in a hydrolysis reaction, a racemic mixture of this compound is exposed to a lipase in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer back to 2-hydroxyhexanoic acid, allowing for the separation of the remaining, unhydrolyzed enantiomer of this compound. nih.gov The choice of lipase, solvent, and acyl donor can significantly influence both the reaction rate and the enantioselectivity of the transformation. researchgate.net

Table 1: Lipases in Stereoselective Biotransformations

| Lipase Source | Common Abbreviation | Typical Reaction Catalyzed | Key Characteristics |

|---|---|---|---|

| Candida antarctica Lipase B | CALB | Esterification, Transesterification, Hydrolysis | High enantioselectivity for a wide range of substrates, high stability. nih.gov |

| Pseudomonas cepacia Lipase | PCL | Acylation, Hydrolysis | Effective in kinetic resolution of primary and secondary alcohols. |

| Porcine Pancreas Lipase | PPL | Hydrolysis, Esterification | Broad substrate specificity, often used in desymmetrization reactions. mdpi.com |

| Candida rugosa Lipase | CRL | Hydrolysis | Demonstrates selectivity in the hydrolysis of various esters. documentsdelivered.com |

Optimizing enzymatic routes is crucial for developing economically viable and sustainable production processes. Key strategies include enzyme immobilization, reaction medium engineering, and the use of advanced protein engineering techniques. nih.gov Immobilization of the lipase on a solid support enhances its stability and allows for easy separation from the reaction mixture, enabling catalyst recycling and continuous flow processes. researchgate.net This reduces operational costs and minimizes enzyme contamination in the final product.

The choice of solvent is another critical parameter. While some reactions are performed in aqueous buffers, the use of organic solvents is common for acylation reactions to improve the solubility of non-polar substrates and shift the reaction equilibrium towards synthesis rather than hydrolysis. nih.gov Green solvents, such as ionic liquids or supercritical fluids, are being explored to reduce the environmental impact of the process. Furthermore, process optimization through techno-economic assessments helps in identifying bottlenecks and establishing viable biomanufacturing routes for scalable and economical synthesis. nih.gov

Biosynthetic Pathways of Hexanoic Acid as a Foundation

The biosynthesis of the hexanoic acid backbone of this compound is foundational to its potential biotechnological production. In many organisms, hexanoic acid is produced via the fatty acid synthesis (FAS) pathway. wikipedia.org

Fatty acid synthesis is catalyzed by the Fatty Acid Synthase (FAS) complex, a multi-enzyme system that builds fatty acids through a series of decarboxylative Claisen condensation reactions. wikipedia.orgkhanacademy.org The process starts with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. libretexts.org The FAS complex then systematically adds two-carbon units from malonyl-CoA to a growing acyl chain attached to an acyl carrier protein (ACP). encyclopedia.pub

The synthesis of a saturated fatty acid like hexanoic acid (a C6 fatty acid) involves the following repetitive steps:

Condensation: A β-ketoacyl-ACP synthase (KS) catalyzes the condensation of the growing acyl chain with malonyl-ACP.

Reduction: The resulting β-keto group is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase (KR).

Dehydration: A β-hydroxyacyl-ACP dehydratase (DH) removes a molecule of water to create a double bond.

Reduction: An enoyl-ACP reductase (ER) reduces the double bond to form a saturated acyl-ACP. libretexts.org

This four-step cycle is repeated. For hexanoic acid, the cycle begins with acetyl-CoA and undergoes two full elongation rounds. The process is terminated when the hexanoyl-ACP is hydrolyzed by a thioesterase (TE), releasing free hexanoic acid. wikipedia.org

Table 2: Key Enzymatic Activities in the Fatty Acid Synthase (FAS) Complex

| Enzyme/Domain | Abbreviation | Function in Hexanoic Acid Synthesis |

|---|---|---|

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA. libretexts.org |

| Malonyl/Acetyl Transacylase | MAT | Loads acetyl and malonyl groups onto the Acyl Carrier Protein (ACP). encyclopedia.pub |

| β-Ketoacyl Synthase | KS | Catalyzes the chain elongation by condensing the acyl-ACP with malonyl-ACP. encyclopedia.pub |

| β-Ketoacyl Reductase | KR | Reduces the β-keto group to a β-hydroxy group. encyclopedia.pub |

| Dehydratase | DH | Dehydrates the β-hydroxyacyl-ACP to form an enoyl-ACP. encyclopedia.pub |

| Enoyl Reductase | ER | Reduces the double bond of enoyl-ACP to form a saturated acyl-ACP. encyclopedia.pub |

| Thioesterase | TE | Hydrolyzes the completed hexanoyl-ACP to release free hexanoic acid. wikipedia.org |

Metabolic engineering enables the development of microbial strains for the high-yield production of specific chemicals, including organic acids like hexanoic acid, from renewable feedstocks. nih.govresearchgate.net Strategies focus on redirecting cellular metabolism towards the target molecule and enhancing precursor supply. nih.gov

For increasing hexanoic acid production in microorganisms like Saccharomyces cerevisiae or Escherichia coli, several approaches can be employed. One key strategy is the overexpression of genes involved in the fatty acid synthesis pathway, particularly thioesterases that have a preference for medium-chain fatty acids, thereby increasing the release of hexanoic acid. researchgate.net Another approach involves blocking competing metabolic pathways. For instance, deleting genes responsible for the degradation of hexanoic acid, such as the peroxisomal medium-chain fatty acyl-CoA ligase gene (e.g., FAA2 in yeast), can prevent the loss of the product. researchgate.net Furthermore, ensuring a sufficient supply of the primary precursors, acetyl-CoA and malonyl-CoA, is critical for achieving high titers. nih.gov This can be achieved by engineering the central carbon metabolism of the host organism. nih.gov

Table 3: Examples of Metabolic Engineering Strategies for Organic Acid Production

| Strategy | Target Modification | Host Organism Example | Objective |

|---|---|---|---|

| Pathway Upregulation | Overexpression of heterologous thioesterase (TE) genes. | Saccharomyces cerevisiae | Increase hydrolysis of hexanoyl-CoA to hexanoic acid. researchgate.net |

| Blocking Degradation | Deletion of medium-chain fatty acyl-CoA synthetase gene (faa2). | S. cerevisiae | Prevent the degradation of hexanoic acid via β-oxidation. researchgate.net |

| Increasing Precursor Supply | Engineering of pyruvate (B1213749) metabolism to boost acetyl-CoA levels. | Escherichia coli | Enhance the pool of building blocks for fatty acid synthesis. nih.gov |

| Heterologous Pathway Introduction | Implementation of the reverse β-oxidation (rBOX) pathway. | S. cerevisiae | Create an alternative synthetic route to hexanoyl-CoA. researchgate.net |

Enzymatic Degradation Mechanisms

The enzymatic degradation of this compound is expected to proceed via a two-step mechanism, involving the initial hydrolysis of the ester bond followed by the catabolism of the resulting hexanoic acid backbone.

The primary step is the hydrolysis of the acetyl group. This reaction is catalyzed by hydrolytic enzymes, particularly esterases or lipases, which cleave the ester linkage to yield 2-hydroxyhexanoic acid and acetic acid. mdpi.com The accessibility of this bond to enzymes like cutinases and lipases has been demonstrated in the degradation of various aliphatic polyesters. mdpi.com The specific enzyme's activity would depend on its active site architecture and substrate specificity.

Following hydrolysis, the 2-hydroxyhexanoic acid and the hexanoic acid backbone are further metabolized. Hexanoic acid is primarily degraded through the β-oxidation pathway, a process that mirrors fatty acid synthesis but in reverse. nih.gov In this pathway, the fatty acid is activated to its coenzyme A (CoA) derivative, hexanoyl-CoA. It then undergoes a cycle of oxidation, hydration, oxidation, and thiolysis, which shortens the carbon chain by two carbons in each cycle, producing acetyl-CoA. nih.gov The degradation of medium-chain fatty acids like hexanoic acid can involve specific acyl-CoA dehydrogenases and thiolases that are distinct from those used for long-chain fatty acids. nih.gov

Esterase and Lipase Activities in Hydrolysis

Esterases and lipases are the primary enzymes responsible for the hydrolysis of the ester bond in this compound, yielding 2-hydroxyhexanoic acid and acetic acid. These enzymes are ubiquitous in nature and exhibit broad substrate specificities.

Lipases, such as those from Candida species, are well-documented for their ability to catalyze the hydrolysis of a wide range of esters. nih.gov Similarly, esterases from various microorganisms, including Bacillus subtilis, are known to efficiently remove acetyl groups from different molecules. nih.gov The hydrolysis reaction is a critical first step in the metabolism of this compound, as it breaks down the molecule into smaller, more readily metabolizable components.

Table 1: Representative Enzymes in the Hydrolysis of Acetyloxy Compounds

| Enzyme Class | Representative Enzyme Source | Common Substrates |

| Lipase | Candida antarctica | Triacylglycerols, various fatty acid esters |

| Esterase | Bacillus subtilis | Short-chain fatty acid esters, acetylated compounds |

| Esterase | Lactococcus lactis | Short-chain fatty acid esters |

This table is illustrative and based on the general activities of these enzymes, as specific data for this compound is not available.

Microbial Degradation Pathways of Acetyloxy Compounds

Microbial communities in environments such as soil and the gut possess a diverse array of enzymes capable of degrading acetyloxy compounds. The degradation of this compound would likely begin with extracellular or intracellular esterases hydrolyzing the ester bond.

Role of Specific Enzymes in Cleavage of Ester Bonds

The cleavage of the ester bond in this compound is a hydrolytic reaction catalyzed by carboxylesterases (EC 3.1.1.1). These enzymes possess a catalytic triad (B1167595), typically composed of serine, histidine, and an acidic residue (aspartate or glutamate), which is responsible for the nucleophilic attack on the carbonyl carbon of the ester.

The specificity of these enzymes can vary. Some lipases show high affinity for longer-chain fatty acid esters, while certain esterases are more active towards short-chain esters. nih.gov The efficiency of the hydrolysis of this compound would therefore depend on the specific enzyme's substrate preference.

Biotransformation Studies of Related Acetyloxyhexanoic Acids

While direct biotransformation studies on this compound are scarce, research on related acyloxyalkanoic acids provides insights into its likely metabolic fate.

Metabolic Fate in Biological Systems (Focus on chemical transformation)

In a biological system, this compound would undergo a series of biotransformation reactions. The initial and most significant transformation is the hydrolysis of the ester linkage, a Phase I metabolic reaction. nih.gov This would release 2-hydroxyhexanoic acid and acetic acid.

The resulting 2-hydroxyhexanoic acid is an endogenous metabolite found in various biological systems. hmdb.caebi.ac.uk It can be further metabolized through oxidation of the hydroxyl group to form a keto acid, which can then be decarboxylated or enter other metabolic pathways. The acetic acid produced is a fundamental building block in cellular metabolism.

Table 2: Potential Metabolic Transformations of this compound

| Transformation Step | Reactant | Enzyme(s) Involved | Product(s) | Metabolic Significance |

| Hydrolysis | This compound | Esterases, Lipases | 2-Hydroxyhexanoic acid, Acetic acid | Initial breakdown of the compound |

| Oxidation | 2-Hydroxyhexanoic acid | Dehydrogenases | 2-Oxohexanoic acid | Preparation for entry into central metabolism |

| Activation | Acetic acid | Acyl-CoA synthetases | Acetyl-CoA | Entry into the citric acid cycle and biosynthesis |

This table represents a hypothetical pathway based on known metabolic reactions of similar compounds.

Enzymatic Pathways Leading to Metabolites (e.g., Beta-oxidation)

Following the initial hydrolysis, the hexanoic acid backbone of the molecule, in the form of 2-hydroxyhexanoic acid, would likely be channeled into fatty acid oxidation pathways. The primary pathway for the degradation of fatty acids is beta-oxidation, which occurs in the mitochondria. wikipedia.orglibretexts.org

Before entering the beta-oxidation spiral, 2-hydroxyhexanoic acid would need to be activated to its CoA ester, 2-hydroxyhexanoyl-CoA. The hydroxyl group at the C-2 position would then likely be oxidized to a keto group. The subsequent steps would involve the sequential removal of two-carbon units in the form of acetyl-CoA. pharmaguideline.comnih.gov

The acetyl-CoA generated from both the initial hydrolysis and the subsequent beta-oxidation can then enter the citric acid cycle for energy production or be utilized in various biosynthetic pathways.

Environmental Fate and Degradation Mechanisms

Biodegradation Studies in Various Environmental Compartments

The primary mechanism for the biological degradation of 2-(Acetyloxy)hexanoic acid is expected to be initiated by enzymatic hydrolysis. Esterase enzymes, which are ubiquitous in aerobic and anaerobic microorganisms, would catalyze the cleavage of the ester bond. This initial step releases the two constituent components: 2-hydroxyhexanoic acid and acetic acid. The subsequent fate of the compound is then determined by the degradation of these two products.

Aerobic Degradation:

Under aerobic conditions, both 2-hydroxyhexanoic acid and acetic acid are readily mineralized. The degradation of the hexanoic acid backbone follows the well-established β-oxidation pathway. wikipedia.org In this process, the fatty acid is activated with coenzyme A and then sequentially shortened by two-carbon units in each cycle, producing acetyl-CoA. nih.govresearchgate.net This acetyl-CoA, along with the acetic acid released during the initial hydrolysis, can then enter the tricarboxylic acid (TCA) cycle to be completely oxidized to carbon dioxide and water, generating energy for the microorganisms.

Anaerobic Degradation:

In the absence of oxygen, the degradation process is more complex and typically involves a consortium of microorganisms. After the initial hydrolysis, the resulting short-chain fatty acids (SCFAs) are metabolized through various anaerobic pathways. The degradation of hydrocarbons and related compounds in anaerobic ecosystems is often accompanied by the production and subsequent consumption of SCFAs. researchgate.net Hexanoic acid can be anaerobically fermented, a process that may involve its conversion to other volatile fatty acids. researchgate.net The ultimate fate under methanogenic or sulfate-reducing conditions is the conversion to methane (B114726) and carbon dioxide, or carbon dioxide and hydrogen sulfide, respectively. Incomplete metabolism can lead to the temporary accumulation of SCFAs in anoxic environments. researchgate.net

| Degradation Pathway | Initial Step | Key Intermediates | Final Products |

|---|---|---|---|

| Aerobic Biodegradation | Enzymatic Hydrolysis | 2-Hydroxyhexanoic acid, Acetic acid, Acetyl-CoA | CO2, H2O, Biomass |

| Anaerobic Biodegradation | Enzymatic Hydrolysis | 2-Hydroxyhexanoic acid, Acetic acid, Propionate (B1217596), Butyrate | CH4, CO2, H2S (depending on conditions) |

| Abiotic Hydrolysis | Acid or Base Catalysis | 2-Hydroxyhexanoic acid, Acetic acid (acid hydrolysis); 2-Hydroxyhexanoate, Acetate (B1210297) (base hydrolysis) | Stable hydrolysis products in aqueous solution |

While no specific microbial consortia have been identified for the degradation of this compound, the organisms responsible for breaking down its components are well-documented. A wide variety of bacteria and fungi possess the necessary esterase enzymes for the initial hydrolysis step. researchgate.net Subsequent degradation of the hexanoate (B1226103) moiety is carried out by organisms known for fatty acid metabolism.

For instance, the bacterial species Cupriavidus necator H16 has been shown to degrade hexanoic acid via β-oxidation. nih.gov Furthermore, a patented microbial consortium known as BioTiger™, which comprises twelve natural environmental isolates, has been demonstrated to effectively biodegrade hexanoic acid in contaminated environments like oil sands tailings. nih.gov It is highly probable that similar consortia, containing species from genera such as Pseudomonas, Bacillus, and various Actinobacteria, would be capable of mineralizing this compound.

| Microorganism/Consortium | Degraded Compound(s) | Metabolic Capability | Reference |

|---|---|---|---|

| Cupriavidus necator H16 | Hexanoic acid, Adipic acid | β-oxidation | nih.gov |

| BioTiger™ Consortium | Hexanoic acid, Phenanthrene | Cometabolic Biodegradation | nih.gov |

| General Soil/Water Microflora | Fatty Acid Esters | Ester Hydrolysis | researchgate.netnih.gov |

Abiotic Degradation Pathways

Abiotic processes, particularly hydrolysis, are expected to play a significant role in the environmental transformation of this compound.

The ester linkage in this compound is susceptible to hydrolysis. This reaction involves the splitting of the ester by water to form the parent carboxylic acid and alcohol. libretexts.org While the reaction with pure water is typically very slow, it is catalyzed by the presence of acids or bases. chemguide.co.ukucalgary.ca

Acid-Catalyzed Hydrolysis: In acidic aqueous environments, the reaction is reversible. An excess of water will drive the equilibrium towards the products, 2-hydroxyhexanoic acid and acetic acid. wikipedia.org

Base-Catalyzed Hydrolysis (Saponification): In alkaline environments, hydrolysis is an irreversible reaction that goes to completion. chemguide.co.ukwikipedia.org The hydroxide (B78521) ion acts as a nucleophile, attacking the ester and ultimately yielding the corresponding carboxylate salts (2-hydroxyhexanoate and acetate) and the alcohol. ucalgary.ca

Given that many natural water bodies have a pH range of 6 to 9, both pathways could contribute to the abiotic degradation of the compound, with base-catalyzed hydrolysis being more significant in alkaline soils and waters.

Environmental Mobility and Distribution Studies

No empirical studies on the environmental mobility of this compound are available. However, its mobility can be inferred from the properties of its likely hydrolysis product, hexanoic acid, and general principles of chemical transport.

The mobility of an organic compound in soil is largely governed by its tendency to adsorb to soil organic carbon, a property measured by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.comucanr.edu Experimentally measured Koc values for hexanoic acid range from 24 to 37. nih.gov According to standard classification schemes, these low Koc values indicate that hexanoic acid has very high mobility in soil. nih.gov

Furthermore, the acidity of the molecule, represented by its pKa, is crucial. The pKa of hexanoic acid is 4.88. nih.gov This indicates that in most environmental soils and waters (pH > 5), the acid will be deprotonated and exist as the negatively charged hexanoate anion. Anions are generally repelled by negatively charged soil particles (clays and organic matter), leading to high mobility and a potential for leaching into groundwater. nih.gov

Given these characteristics, it is anticipated that this compound, or more specifically its primary degradation products, will be highly mobile in the environment and will preferentially partition into the aqueous phase rather than sorbing to soil or sediment.

| Parameter | Value (for Hexanoic Acid) | Interpretation | Reference |

|---|---|---|---|

| Log Koc | 1.38 - 1.57 (calculated from Koc of 24-37) | Very high mobility in soil | nih.gov |

| pKa | 4.88 | Exists as anion in most environmental compartments (pH > 5) | nih.gov |

| Water Solubility | 1.082 g/100 mL at 25°C | Slightly soluble; partitions to aqueous phase | nih.gov |

| Log Kow | 1.92 | Low potential for bioconcentration | nih.gov |

Persistent, Bioaccumulative, and Toxic (PBT) Assessment Methodologies (Excluding specific PBT classifications for the compound itself)

The evaluation of a chemical's potential long-term impact on the environment is a critical component of chemical safety and regulation. Methodologies for assessing substances as Persistent, Bioaccumulative, and Toxic (PBT) provide a framework for identifying chemicals that are of specific concern due to their potential to remain in the environment for extended periods, accumulate in living organisms, and cause harm. europa.eu These assessment frameworks are crucial for substances like this compound to understand their broader environmental profile. The objective of a PBT assessment is to determine if a substance meets the specific criteria for persistence, bioaccumulation, and toxicity as laid out in regulatory guidelines, such as Annex XIII of the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. europa.eueuropa.eu

The concern surrounding PBT substances stems from their longevity and high potential for accumulation in biota, which makes their long-term effects difficult to predict. europa.eu Once released into the environment, exposure to these substances is challenging to reverse, and they can be transported to remote, pristine areas far from their original emission sources. europa.eu For these reasons, establishing a "safe" environmental concentration using currently available methods is not feasible. europa.eu

The PBT assessment process is typically tiered, beginning with screening-level evaluations and progressing to more definitive, higher-tier studies if necessary. nih.govecetoc.org The initial screening often involves computational methods and simple experiments, while definitive assessments may require more complex experiments with whole animals and environmental samples. nih.gov A cornerstone of the entire process is the weight-of-evidence determination, where all available and relevant information is considered together using expert judgment. legislation.gov.uk This approach integrates data from monitoring, modeling, in vitro tests, animal studies, quantitative structure-activity relationships ((Q)SARs), and other sources to build a comprehensive picture of a substance's properties. legislation.gov.uk

For animal welfare considerations, the evaluation of persistence and bioaccumulation is often recommended before assessing toxicity. europa.eu If a substance does not meet the criteria for being persistent and/or bioaccumulative, a full toxicity assessment within the PBT framework may not be required. europa.eu

Persistence (P) Assessment